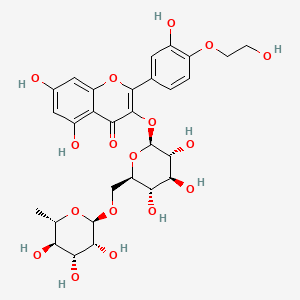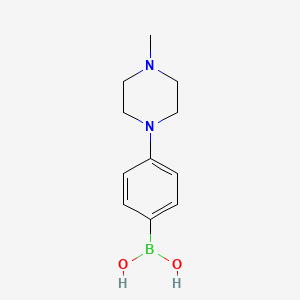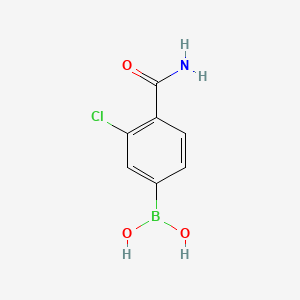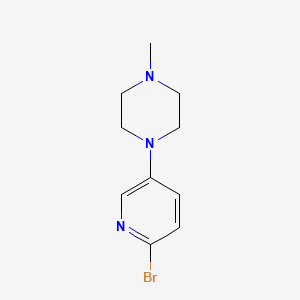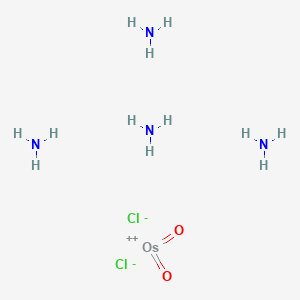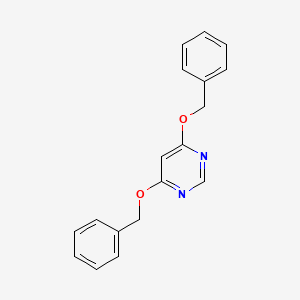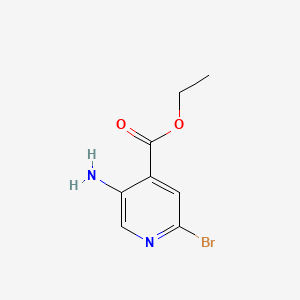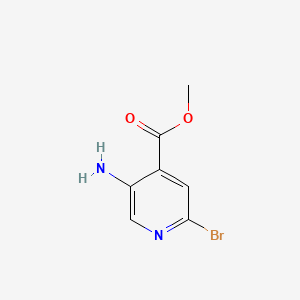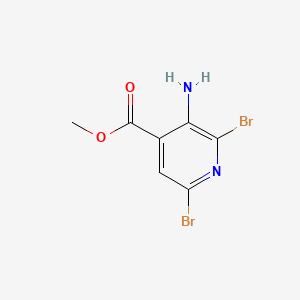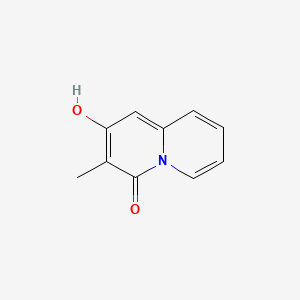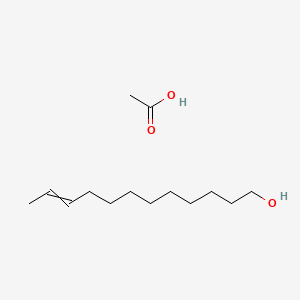![molecular formula C14H8S2 B580252 Phenanthro[4,5-cde][1,2]dithiin CAS No. 129449-57-6](/img/structure/B580252.png)
Phenanthro[4,5-cde][1,2]dithiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[4,5-cde][1,2]dithiin is a polycyclic aromatic compound that has garnered significant interest in the field of materials science due to its unique electronic properties. This compound is characterized by the presence of sulfur atoms within its aromatic ring structure, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[4,5-cde][1,2]dithiin typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of suitable precursors in the presence of sulfur sources under controlled conditions. For instance, the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene involves a five-step process that includes oxidation and electrocrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur compounds involved.
Analyse Des Réactions Chimiques
Types of Reactions: Phenanthro[4,5-cde][1,2]dithiin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of 2,4,7,9-tetramethyl-1,6-dithiapyrene, for example, is facilitated by its relatively low oxidation potentials (E1/2 = 0.27 V and E1/2 = 0.79 V vs. SCE) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like bromine and sulfur-containing compounds. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of radical cation salts, which are of interest for their electronic properties .
Applications De Recherche Scientifique
Phenanthro[4,5-cde][1,2]dithiin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a donor molecule in charge-transfer systems, which are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) Industrially, this compound is being investigated for its potential use in small generators of electricity due to its high thermoelectric effect .
Mécanisme D'action
The mechanism of action of Phenanthro[4,5-cde][1,2]dithiin is primarily related to its ability to participate in charge-transfer processes. The sulfur atoms within its structure facilitate the formation of stable radical cations, which can interact with various molecular targets and pathways. These interactions are crucial for its applications in electronic devices and potential biomedical uses .
Comparaison Avec Des Composés Similaires
- Pyrene
- Perylene
- 2,4,7,9-Tetramethyl-1,6-dioxapyrene
- Tetramethyltetrathiafulvalene (TMTSF)
These compounds share similar aromatic structures but differ in their electronic properties due to the presence of different heteroatoms (e.g., sulfur, oxygen) within their rings .
Propriétés
IUPAC Name |
2,3-dithiatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKQLWOXXWLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)SSC4=CC=CC(=C43)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
